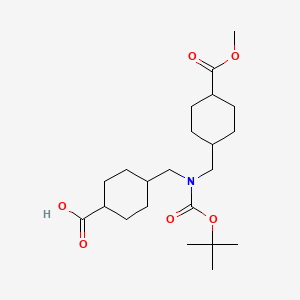
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is a synthetic compound with the molecular formula C22H37NO6 and a molecular weight of 411.532 . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves several steps, including the protection of functional groups and the formation of ester bonds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and as a biochemical marker in clinical studies.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Mechanism of Action
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester can be compared with other similar compounds, such as:
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer: This compound has a similar structure but lacks the methyl ester group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Properties
Molecular Formula |
C22H37NO6 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[(4-methoxycarbonylcyclohexyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)29-21(27)23(13-15-5-9-17(10-6-15)19(24)25)14-16-7-11-18(12-8-16)20(26)28-4/h15-18H,5-14H2,1-4H3,(H,24,25) |
InChI Key |
ARWLPPHZHWDAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)CC2CCC(CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


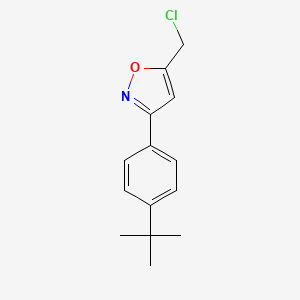
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
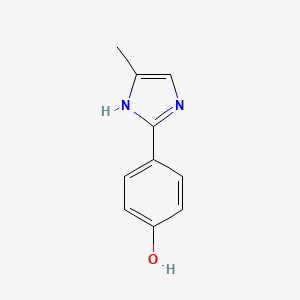
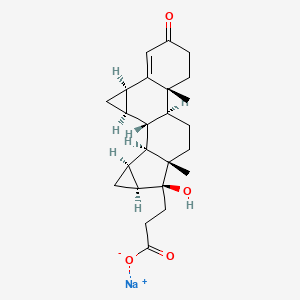
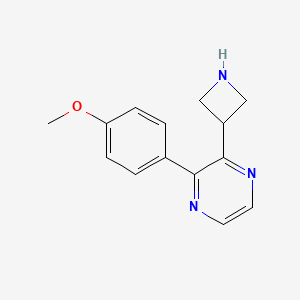
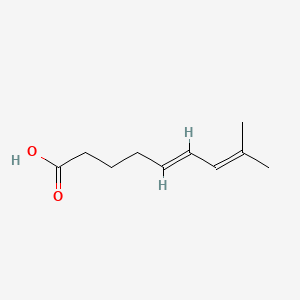
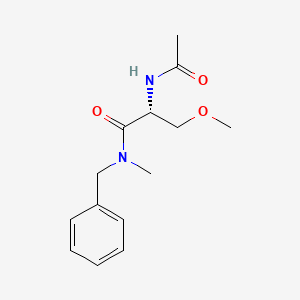

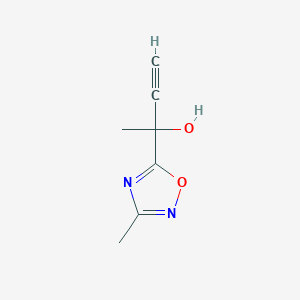
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
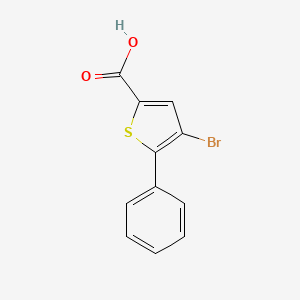
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
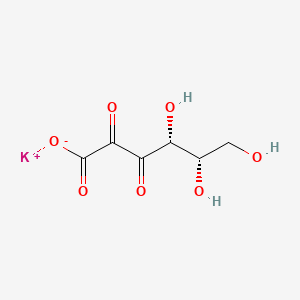
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
